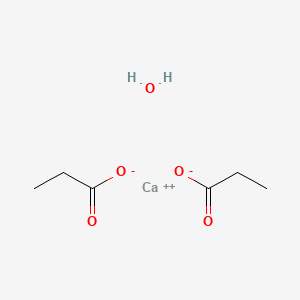

Calcium propionate, hydrate

描述

The exact mass of the compound Calcium propionate hydrate, 97% is 204.0310643 g/mol and the complexity rating of the compound is 34.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Calcium propionate, hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium propionate, hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

calcium;propanoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O2.Ca.H2O/c2*1-2-3(4)5;;/h2*2H2,1H3,(H,4,5);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYGWEZHXCOVOC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12CaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205307 | |

| Record name | Propanoic acid, calcium salt, monohydrate (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56744-45-7 | |

| Record name | Propionic acid, calcium salt (2:1), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056744457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, calcium salt, monohydrate (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives on Propionate Research

The scientific journey of propionate (B1217596) began in 1844 when it was first identified by chemist Johann Gottlieb. biocrates.comnih.gov A few years later, it was named from the Greek words protos (first) and pion (fat), as it was the smallest carboxylic fatty acid. biocrates.com Early research primarily focused on its antimicrobial properties, which led to its use as a food preservative. biocrates.compatsnap.com

A significant evolution in propionate research occurred in the mid-20th century with advancements in ruminant nutrition. patsnap.comcambridge.org Scientists discovered that propionate, along with other SCFAs like acetate (B1210297) and butyrate, are major energy sources for ruminants, produced through microbial fermentation in the rumen. cambridge.orgufl.edu This understanding spurred extensive investigation into its metabolic pathways. biocrates.comcambridge.org The 1950s and 1960s saw propionic acid and its salts, like calcium propionate, gain prominence as effective preservatives in the food industry, particularly in baked goods to inhibit mold. patsnap.compatsnap.com The development of petrochemical processes during this time allowed for large-scale, cost-effective production, further expanding its applications. patsnap.com In the late 20th century, research expanded into its role in pharmaceuticals and the development of more sustainable, bio-based production methods. patsnap.compatsnap.com

Scope and Significance of Calcium Propionate, Hydrate Studies

The scope of academic studies on calcium propionate (B1217596), hydrate (B1144303) is diverse, with significant implications for animal science, food technology, and fundamental biological research. The compound's importance stems from its dual function as a source of both propionate and calcium. researchgate.netnih.gov

In food science , the primary focus of calcium propionate research is its function as a preservative. patsnap.comchemicalbook.comhealthline.com It is particularly effective against the growth of mold and certain bacteria in baked goods, thereby extending shelf life. chemicalbook.comhealthline.comchemicalbook.com Academic studies explore the mechanisms of its antimicrobial action, which is dependent on factors like pH, as the undissociated propionic acid is the active agent. mpg.denih.govresearchgate.net Research also investigates its efficacy in preserving other products like silage for animal feed. nih.govpashudhanpraharee.com

More recently, research has begun to explore the broader physiological effects of propionate delivered via calcium propionate. This includes its influence on the gut microbiome and its potential to modulate inflammatory responses and cellular metabolism. nih.govmedicine.dp.uanih.gov These fundamental studies are significant for understanding the intricate connections between diet, microbial activity in the gut, and host health in both animals and humans. nih.govmicroba.com

Review of Current Academic Literature on Calcium Propionate, Hydrate

Chemical Synthesis Pathways for Calcium Propionate, Hydrate

The primary method for synthesizing calcium propionate is through the neutralization reaction of propionic acid with a calcium source. eurjchem.comlygshuren.commdpi.comatamanchemicals.com This reaction is typically exothermic. google.com

Neutralization Reactions and Precursor Utilization

The synthesis of calcium propionate fundamentally involves the reaction of propionic acid with a suitable calcium-containing precursor. eurjchem.commdpi.comatamanchemicals.com Commonly utilized calcium precursors include calcium hydroxide (B78521), calcium carbonate, and calcium oxide. eurjchem.comlygshuren.commdpi.comgoogle.com The choice of precursor can influence the reaction conditions and the purity of the final product.

The general chemical reaction using calcium hydroxide is as follows:

2CH₃CH₂COOH + Ca(OH)₂ → Ca(CH₃CH₂COO)₂ + 2H₂O atamanchemicals.comnih.gov

When calcium carbonate is used as the calcium source, carbon dioxide is generated as a byproduct, which can lead to a decrease in yield as it may carry away unreacted propionic acid. google.com

The reaction is typically carried out in an aqueous solution. mpg.de The process often involves mixing the calcium precursor, such as calcium hydroxide, into a suspension or directly adding the solid to a reaction vessel with deionized water. lygshuren.com Propionic acid is then slowly added to the suspension. lygshuren.com

Key parameters that are controlled during the synthesis include:

Reaction Temperature: Typically maintained between 70°C and 100°C. lygshuren.com

Reaction Time: Generally around 2 to 3 hours. lygshuren.com

pH: The final pH of the reaction mixture is controlled to be in the range of 7-8 to ensure product purity. lygshuren.com A pH range of 6.5-7.0 has also been proposed to eliminate residual alkali. google.com

Following the reaction, the solution is filtered to remove any insoluble materials. lygshuren.com The resulting clear liquid then undergoes further processing, such as concentration and crystallization, to obtain solid calcium propionate. lygshuren.com

Influence of Calcium Source on Synthesis Outcomes

The choice of calcium source can have a significant impact on the synthesis process and the characteristics of the final calcium propionate product.

Calcium Hydroxide and Calcium Oxide: These are common precursors. eurjchem.commdpi.com Using calcium hydroxide or calcium oxide can sometimes lead to impurities in the final product if the reaction conditions, such as pH, are not carefully controlled. google.com For instance, if the pH is too high, it can result in excess alkalinity in the final product. google.com To obtain a high-purity product, it may be necessary to dissolve the calcium propionate completely to remove insoluble heavy metal hydroxides that can be present in the calcium hydroxide source. google.com

Alternative Calcium Sources: Research has also explored the use of alternative, more sustainable calcium sources.

Limestone: Indigenous limestone has been successfully used as a raw material for calcium propionate synthesis. eurjchem.com

Eggshells: Eggshells, which are primarily composed of calcium carbonate, have been investigated as a viable and economical calcium source. lygshuren.comscielo.br The process involves calcining the eggshells to produce calcium oxide, which is then reacted with water to form lime milk (calcium hydroxide suspension) before reacting with propionic acid. lygshuren.com

Advanced Crystallization Processes

Crystallization is a critical step in the production of calcium propionate, serving as both a purification and an isolation process. mpg.de The goal is to produce a product with the desired crystal size distribution, shape, and solid-state form. mpg.de

Solvent-Based Crystallization Techniques

The solubility of calcium propionate is a key factor in developing effective crystallization processes. mpg.de It is soluble in water but only slightly soluble in alcohol. atamanchemicals.comatamanchemicals.com

Aqueous Crystallization: The most common method involves crystallization from an aqueous solution. mpg.de However, the solubility of calcium propionate in water shows a unique temperature dependence. It decreases as the temperature rises from 10°C to 45°C, remains relatively constant between 45°C and 60°C, and then increases with temperature above 60°C. mpg.de This complex solubility profile makes simple cooling crystallization less effective. google.comgoogle.com Evaporation crystallization is an alternative but can be energy-intensive. google.comgoogle.com

Anti-Solvent Crystallization: The solubility of calcium propionate decreases almost linearly with an increasing mass fraction of ethanol (B145695) in an ethanol-water mixture. mpg.de This property makes anti-solvent crystallization a viable and potentially low-energy alternative. mpg.de In this process, ethanol is added to an aqueous solution of calcium propionate to induce supersaturation and subsequent crystallization. mpg.de

Spray Drying: This technique is frequently used to obtain powdered calcium propionate from an aqueous solution formed after the neutralization reaction. google.com

Optimization of Crystallization Parameters

Optimizing crystallization parameters is essential for controlling the final product's physical properties. hamptonresearch.com Key parameters that can be manipulated include:

Supersaturation: This is the primary driving force for both nucleation and crystal growth and is influenced by factors such as concentration and temperature. mpg.de

Solvent Composition: In mixed-solvent systems, the ratio of solvents can be adjusted to control solubility and crystallization. mpg.de

Temperature: As noted, temperature has a significant effect on the solubility of calcium propionate in water and thus on the crystallization process. mpg.de

Agitation: Proper mixing is crucial to maintain a homogeneous suspension and prevent the formation of large crystal aggregates. google.comgoogle.com

Research has shown that the stable solid phase of calcium propionate obtained from both water and ethanol/water mixtures is the monohydrate. mpg.de

Process Parameter Optimization in Calcium Propionate, Hydrate Production

Optimizing process parameters is crucial for maximizing the yield and purity of calcium propionate, hydrate. Several studies have focused on identifying the optimal conditions for its synthesis.

One study, using limestone as the calcium source, investigated the effects of various parameters on the reaction. eurjchem.com The optimal conditions were determined to be:

Particle Size: 200 mesh eurjchem.com

Propionic Acid Concentration: 15% eurjchem.com

Solid-Liquid Ratio: 0.14:1 eurjchem.com

Reaction Time: 2.5 hours eurjchem.com

Temperature: 80°C eurjchem.com Under these conditions, a product with a purity of ≥ 99.8% and a yield of 85% was achieved. eurjchem.comeurjchem.com

Another study, utilizing eggshells as the calcium source and employing Response Surface Methodology (RSM), identified the following optimal parameters:

Reaction Temperature: 85°C scielo.brscielo.br

Solid-Liquid Ratio: 1:16 scielo.brscielo.br

Propionic Acid Concentration: 176.00% scielo.brscielo.br

Ultrasonic Power: 135 W scielo.brscielo.br

Ultrasonic Time: 1.4 minutes scielo.brscielo.br

Primary Reaction Time: 1.0 hour scielo.brscielo.br

Secondary Reaction Time: 64.00 minutes scielo.brscielo.br These optimized conditions resulted in a calcium propionate yield of 96.12%. scielo.brscielo.br

The use of a membrane chemical reactor has also been explored for the preparation of high-purity calcium propionate. google.comtib.eu This method allows for precise control over the addition of reactants and reaction conditions, leading to a product with a purity of over 99.8%. google.comtib.eu

Interactive Data Table: Optimization of Calcium Propionate Synthesis Parameters

| Parameter | Limestone Source eurjchem.com | Eggshell Source scielo.brscielo.br |

|---|---|---|

| Reaction Temperature | 80°C | 85°C |

| Solid-Liquid Ratio | 0.14:1 | 1:16 |

| Propionic Acid Conc. | 15% | 176.00% |

| Reaction Time | 2.5 hours | 1.0 hour (primary) + 64.00 min (secondary) |

| Yield | 85% | 96.12% |

| Purity | ≥ 99.8% | Not specified |

Reaction Temperature and Time Investigations

The temperature and duration of the reaction are critical parameters that significantly influence the yield of calcium propionate. Studies have systematically investigated these factors to identify optimal conditions for synthesis.

One study, utilizing limestone as the calcium source, found that the reaction temperature directly impacts the product yield. eurjchem.com The percentage yield of calcium propionate was observed to increase as the temperature was raised from 60°C to 80°C. eurjchem.com However, a further increase in temperature to 90°C and 100°C did not lead to a higher yield, indicating that 80°C is the optimal reaction temperature under the tested conditions. eurjchem.com

Similarly, the reaction time has been shown to have a direct correlation with the percentage yield. In the same study, the yield of calcium propionate increased with longer reaction times, with the maximum yield of 87.01% being achieved at 2.5 hours. eurjchem.com This suggests that a sufficient reaction time is necessary for the completion of the reaction between limestone and propionic acid. eurjchem.com

Another investigation, which used eggshells as the calcium source, also identified an optimal reaction temperature. scielo.br The yield of calcium propionate was found to be highest at 80°C. scielo.br This study also explored primary and secondary reaction times, finding that a primary reaction time of 1.0 hour resulted in the highest yield, which then slightly decreased with longer times. scielo.br

Table 1: Effect of Reaction Temperature and Time on Calcium Propionate Yield This table is interactive. Click on the headers to sort the data.

| Calcium Source | Optimal Temperature (°C) | Optimal Time (hours) | Maximum Yield (%) | Reference |

|---|---|---|---|---|

| Limestone | 80 | 2.5 | 87.01 | eurjchem.com |

| Eggshell | 80 | 1.0 (primary) | 94.4 | scielo.br |

| Calcium Hydroxide | 70-100 | 2-3 | Not Specified | lygshuren.com |

Solid-Liquid Ratio and Concentration Effects

The ratio of solid reactant to liquid and the concentration of the acid are crucial factors that affect the reaction equilibrium and, consequently, the yield of calcium propionate.

In the synthesis using limestone, the solid-liquid ratio was investigated by varying the amount of limestone relative to the propionic acid solution. eurjchem.com The results indicated that the yield increased as the solid-liquid ratio increased, reaching an equilibrium at a ratio of 0.14:1. eurjchem.com Ratios below this, such as 0.1:1 and 0.12:1, resulted in an incomplete reaction. eurjchem.com

The concentration of propionic acid also plays a significant role. In the same study, a 15% concentration of propionic acid was found to be optimal, leading to a maximum yield of 84.25%. eurjchem.com Interestingly, increasing the concentration to 30% resulted in a decreased yield, which was attributed to the reduced solubility of calcium propionate in a more saturated solution. eurjchem.com

A study utilizing eggshells as the calcium source also demonstrated the importance of the solid-liquid ratio. scielo.br The yield of calcium propionate increased significantly with an increasing solid-liquid ratio, peaking at 1:16. scielo.br A lower ratio led to an incomplete reaction, while a higher ratio resulted in the dilution of propionic acid, both negatively impacting the yield. scielo.br This study also found that the yield increased with the concentration of propionic acid, reaching a maximum at 180%. scielo.br

Table 2: Influence of Solid-Liquid Ratio and Propionic Acid Concentration on Calcium Propionate Yield This table is interactive. Click on the headers to sort the data.

| Calcium Source | Optimal Solid-Liquid Ratio | Optimal Propionic Acid Concentration (%) | Maximum Yield (%) | Reference |

|---|---|---|---|---|

| Limestone | 0.14:1 | 15 | 84.25 | eurjchem.com |

| Eggshell | 1:16 | 180 | 95.3 | scielo.br |

Novel Process Enhancements (e.g., Ultrasonic Assistance)

To improve the efficiency of calcium propionate synthesis, researchers have explored novel process enhancements, with ultrasonic assistance being a notable example. Ultrasound technology can accelerate reaction rates and improve yields through cavitation, which generates localized high temperatures and pressures. nih.gov

In the context of calcium propionate synthesis from eggshells, the application of ultrasound was investigated to optimize the process. scielo.br The study explored the effects of ultrasonic power and duration. The results indicated that an ultrasonic power of 135 W and an ultrasonic time of 1.4 minutes were optimal for achieving a high yield of calcium propionate. scielo.br Specifically, the yield was highest when the ultrasonic time was 2 minutes in initial experiments. scielo.br

This use of ultrasonic assistance has been shown to be effective in the preparation of other calcium salts as well, such as calcium malate (B86768) from bovine bones, where it significantly improved the efficiency of calcium recovery. plos.org The application of ultrasound in chemical synthesis is a growing field, offering potential for more efficient and environmentally friendly processes. nih.gov

The integration of such novel technologies can lead to optimized preparation conditions. For instance, a study combining various parameters determined the optimal conditions for calcium propionate synthesis from eggshells to be a reaction temperature of 85°C, a solid-liquid ratio of 1:16, a propionic acid concentration of 176.00%, an ultrasonic power of 135 W, an ultrasonic time of 1.4 minutes, a primary reaction time of 1.0 hour, and a secondary reaction time of 64.00 minutes, resulting in an experimental yield of 96.12%. scielo.br

Table 3: Optimal Conditions for Ultrasound-Assisted Synthesis of Calcium Propionate from Eggshell This table is interactive. Click on the headers to sort the data.

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 85°C |

| Solid-Liquid Ratio | 1:16 |

| Propionic Acid Concentration | 176.00% |

| Ultrasonic Power | 135 W |

| Ultrasonic Time | 1.4 min |

| Primary Reaction Time | 1.0 h |

| Secondary Reaction Time | 64.00 min |

| Experimental Yield | 96.12% |

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction (XRD) is a primary analytical technique for the structural characterization of crystalline materials like calcium propionate hydrate. It provides definitive information on the atomic arrangement within the crystal lattice, allowing for the identification of different solid-state forms, determination of crystal symmetry, and measurement of fundamental unit cell dimensions.

Determination of Unit Cell Parameters and Space Group Symmetry

The crystalline form of calcium propionate monohydrate has been identified through single-crystal and powder X-ray diffraction studies. Research has established that calcium propionate monohydrate crystallizes in the monoclinic system. researchgate.net This crystal system is characterized by three unequal axes with one oblique angle.

The specific space group for calcium propionate monohydrate is reported as P21/c. researchgate.net This designation provides detailed information about the symmetry elements present within the unit cell, including a two-fold screw axis (2₁) and a glide plane (c). The unit-cell parameters, which define the size and shape of the fundamental repeating unit of the crystal, have been determined and are reported in scientific literature. researchgate.net

Interactive Table: Crystallographic Data for Calcium Propionate Monohydrate You can filter and sort the data in this table.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A crystal system described by three unequal axes, with one angle not equal to 90°. |

Identification of Hydrate Phases

X-ray powder diffraction (XRPD) is crucial for identifying and distinguishing between the different hydrate phases of calcium propionate. mpg.deresearchgate.net Commercially available calcium propionate can exist as a mixture of the monohydrate and the anhydrous form. mpg.deresearchgate.net XRPD patterns serve as a unique "fingerprint" for each phase, as the position and intensity of the diffraction peaks are directly related to the crystal structure. nih.gov

Studies using temperature-resolved XRPD have clearly shown the transition from the monohydrate to the anhydrous form upon heating. mpg.de As the temperature increases, the characteristic diffraction peaks of the monohydrate phase disappear and are replaced by a new set of peaks corresponding to the anhydrous crystalline form. mpg.de It has been verified through these methods that the monohydrate is the stable solid phase of calcium propionate in aqueous solutions over a temperature range of 10°C to 80°C. mpg.de

Thermal Behavior and Decomposition Pathways

The thermal stability and decomposition of calcium propionate hydrate are investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods measure changes in mass and heat flow as a function of temperature, revealing key information about phase transitions, dehydration, and decomposition.

Thermogravimetric and Differential Scanning Calorimetry Studies

Combined TG-DSC analysis of calcium propionate hydrate reveals a multi-step thermal behavior, particularly in an inert atmosphere like dry helium or nitrogen. mpg.de

Dehydration: The first major event is the loss of water of crystallization. Calcium propionate monohydrate is deliquescent in moist air and loses its crystal water when heated, with studies showing this process occurring at temperatures around 100-120°C. mpg.deatamanchemicals.com This dehydration step corresponds to a distinct mass loss in the TGA curve and an endothermic peak in the DSC curve, with a measured dehydration enthalpy of approximately 46.5 kJ mol⁻¹. mpg.de

Polymorphic Transformation: Following dehydration, the resulting anhydrous calcium propionate may undergo recrystallization or polymorphic transformations, which are visible as thermal events in DSC analysis without an associated mass loss. mpg.de

Melting and Decomposition: In an inert atmosphere, anhydrous calcium propionate is stable up to approximately 385-390°C, at which point it melts. researchgate.netscispace.com This melting is immediately followed by decomposition. scispace.com

Interactive Table: Thermal Events for Calcium Propionate Hydrate in an Inert Atmosphere Data can be sorted by temperature or event type.

| Event | Approximate Temperature Range (°C) | Technique | Observation |

|---|---|---|---|

| Dehydration | 100 - 120°C atamanchemicals.com | TGA/DSC | Mass loss corresponding to one water molecule; endothermic peak. mpg.de |

| Phase Change | 200 - 210°C atamanchemicals.com | DSC | Polymorphic transformation of the anhydrous form. mpg.deatamanchemicals.com |

| Melting | ~390°C researchgate.netscispace.com | DSC | Sharp endothermic peak indicating the solid-to-liquid transition. scispace.com |

Analysis of Volatile Products and Decomposition Intermediates

The thermal decomposition of calcium propionate results in the formation of solid intermediates and volatile organic products. The specific products are influenced by the surrounding atmosphere.

Solid Products: The initial solid product of decomposition is calcium carbonate (CaCO₃). researchgate.netstackexchange.com This is confirmed by XRD analysis of the residue after the first major decomposition step. researchgate.net Upon further heating to higher temperatures, the calcium carbonate intermediate decomposes to form calcium oxide (CaO) and carbon dioxide. researchgate.netstackexchange.com

Volatile Products: In an inert atmosphere such as nitrogen, the primary volatile organic product formed during the decomposition of the propionate moiety is 3-pentanone. researchgate.netscispace.com

Interactive Table: Decomposition Products of Calcium Propionate Filter by product type or formation stage.

| Product Type | Name | Chemical Formula | Formation Stage |

|---|---|---|---|

| Solid Intermediate | Calcium Carbonate | CaCO₃ | Initial decomposition of calcium propionate. researchgate.net |

| Final Solid Residue | Calcium Oxide | CaO | Decomposition of CaCO₃ at higher temperatures. researchgate.net |

| Volatile Product (Inert Atm.) | 3-Pentanone | C₅H₁₀O | Initial decomposition of calcium propionate. scispace.com |

Influence of Atmospheric Conditions on Thermal Stability

The atmospheric conditions under which thermal analysis is conducted have a significant impact on the decomposition pathway and thermal stability of calcium propionate. researchgate.net

Inert Atmosphere (Nitrogen, Helium): In the absence of oxygen, the decomposition process is endothermic. researchgate.net The material remains stable until its melting point around 390°C, after which decomposition begins. researchgate.netscispace.com

Oxidative Atmosphere (Air): In the presence of air, the decomposition process becomes exothermic. researchgate.net Furthermore, the onset temperature of decomposition is lower in an oxidative atmosphere compared to an inert one. researchgate.netresearchgate.netscispace.com This indicates a different reaction mechanism, likely involving oxidation of the propionate salt. scispace.com

Spectroscopic Characterization (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of calcium propionate hydrate. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the presence of specific functional groups and the nature of chemical bonding within the molecule. The analysis of the IR spectrum is crucial for confirming the compound's identity and understanding its structural features, particularly the state of the propionate carboxylate group and the presence of water of hydration. rsc.org

The IR spectrum of calcium propionate hydrate is characterized by several key absorption bands. The presence of water of hydration is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibrations of the water molecules. chemistrytalk.org The carboxylate group (COO⁻) of the propionate ligand gives rise to two distinct and strong absorption bands: the asymmetric stretching vibration (νₐₛ) and the symmetric stretching vibration (νₛ). The asymmetric stretch typically appears in the 1550-1610 cm⁻¹ range, while the symmetric stretch is found at lower wavenumbers, generally between 1400 cm⁻¹ and 1450 cm⁻¹. The separation between these two wavenumbers (Δν) can provide insights into the coordination mode of the carboxylate ligand with the calcium ion.

Additionally, the spectrum shows absorptions corresponding to the hydrocarbon portion of the propionate molecule. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are observed in the 2850-2950 cm⁻¹ region. vscht.cz Other vibrations, such as C-C stretching and various bending modes (scissoring, rocking), occur in the fingerprint region (below 1500 cm⁻¹), contributing to the unique spectral signature of the compound. rsc.orgchemicalbook.com

The existence of spectral data for calcium propionate, specifically for the monohydrate form, is noted in scientific databases, confirming its characterization by this method. chemicalbook.com

Characteristic Infrared Absorption Bands for Calcium Propionate, Hydrate

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Appearance of Peak |

|---|---|---|---|

| O-H Stretching | Water of Hydration (H₂O) | 3200–3600 | Broad |

| C-H Stretching | Alkyl (CH₃, CH₂) | 2850–2950 | Sharp |

| Asymmetric COO⁻ Stretching | Carboxylate (COO⁻) | 1550–1610 | Strong |

| Symmetric COO⁻ Stretching | Carboxylate (COO⁻) | 1400–1450 | Strong |

Microscopic Morphological Analysis (e.g., Scanning Electron Microscopy)

The morphology of calcium propionate hydrate refers to the size, shape, and surface characteristics of its crystals. While detailed studies employing high-resolution techniques like Scanning Electron Microscopy (SEM) are not extensively reported in readily available literature, general physical descriptions are well-documented. researchgate.net

Macroscopically, calcium propionate is described as a white crystalline solid. wikipedia.orgfao.org It can be produced and supplied in various forms, including as a crystalline powder or in a granular form. atamanchemicals.comatamanchemicals.combellchem.com One analysis of calcium propionate powder using SEM revealed that it consisted mainly of highly porous particles with lengths around 300 μm. researchgate.net Further investigation showed a fine microstructure with a characteristic length of approximately 0.25 μm. researchgate.net

The monohydrate salt is specifically noted to form colorless monoclinic plate-shaped crystals. acrossbiotech.com This crystal habit is a key identifying feature of the hydrated form of the compound. The porous nature of the particles, as observed by SEM, is a significant feature of its microstructure. researchgate.net

Summary of Morphological Features of Calcium Propionate, Hydrate

| Feature | Description | Source |

|---|---|---|

| Physical Appearance | White crystalline solid, powder, or granules. | wikipedia.orgfao.orgatamanchemicals.comatamanchemicals.combellchem.com |

| Crystal System (Monohydrate) | Monoclinic | acrossbiotech.com |

| Crystal Habit (Monohydrate) | Plate-like crystals | acrossbiotech.com |

| Particle Size (Powder) | Approximately 300 μm in length | researchgate.net |

| Microstructure | Highly porous particles | researchgate.net |

Cellular and Molecular Mechanisms of Propionate Antimicrobial Action

The antimicrobial activity of calcium propionate is a multifaceted process that involves a series of interactions at the cellular and molecular level of the target microorganism. The primary active component is the undissociated form of propionic acid, which exerts its inhibitory effects through various mechanisms, including disruption of cell membrane function, intracellular acidification, enzymatic inhibition, and interference with cellular processes like biofilm formation and gene expression.

The antimicrobial efficacy of calcium propionate is intrinsically linked to the environmental pH. researchgate.netfenlianbiotech.com In an aqueous solution, calcium propionate dissociates to yield calcium ions and propionate ions. The propionate ions exist in equilibrium with undissociated propionic acid, and the position of this equilibrium is dictated by the pH of the surrounding medium. The antimicrobial activity is primarily attributed to the undissociated form of propionic acid, which is lipophilic and can readily pass through the cell membranes of microorganisms. nih.gov

Under acidic conditions, a higher proportion of propionate exists in its undissociated form, leading to enhanced antimicrobial activity. fenlianbiotech.comhealthline.com Conversely, as the pH increases and becomes more alkaline, the equilibrium shifts towards the dissociated propionate ion, which is less able to penetrate the microbial cell membrane, thereby reducing its inhibitory effect. healthline.com This pH-dependent activity is a critical factor in the application of calcium propionate as a preservative, as its effectiveness is maximized in acidic food and feed products. For instance, the optimal pH for mold inhibition by calcium propionate is around 5.0, with a significant decrease in efficacy at a pH of 6.0. healthline.com

Once the undissociated propionic acid traverses the microbial cell membrane, it encounters the more alkaline environment of the cytoplasm. In this higher pH environment, the propionic acid molecule dissociates, releasing a proton (H+) and a propionate anion. This process leads to a decrease in the intracellular pH, a phenomenon known as intracellular acidification. nih.gov

The accumulation of protons within the cell disrupts the transmembrane pH gradient, which is essential for numerous cellular processes, including ATP synthesis, nutrient transport, and maintenance of membrane potential. The cell expends energy in an attempt to pump out the excess protons and restore its internal pH, leading to a depletion of cellular energy reserves. This disruption of the proton motive force and the energetic cost of maintaining pH homeostasis ultimately inhibit microbial growth and metabolism. nih.gov

The antimicrobial action of propionate extends to the inhibition of essential enzymatic activities and the disruption of key metabolic pathways. The intracellular acidification caused by the dissociation of propionic acid can directly impact the function of pH-sensitive enzymes, altering their three-dimensional structure and rendering them inactive. nih.gov

Furthermore, the propionate anion itself can interfere with metabolic processes. It has been suggested that propionate can compete with essential metabolites for the active sites of enzymes, thereby disrupting vital metabolic pathways. For example, propionate may interfere with the synthesis of essential amino acids and other molecules necessary for microbial growth. The uncoupling of substrate transport and oxidative phosphorylation from the electron transport system is another proposed mechanism by which propionate disrupts microbial metabolism. nih.gov This interference with fundamental cellular processes ultimately leads to the cessation of growth and, in some cases, cell death.

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces and provide protection against environmental stresses and antimicrobial agents. Research has indicated that propionate can interfere with the formation of biofilms by certain bacteria. nih.govmdpi.com Studies on Salmonella Typhimurium have shown that propionate can significantly reduce biofilm formation in a dose-dependent manner. mdpi.com The proposed mechanism for this inhibition involves the disruption of flagella and fimbriae synthesis, which are crucial for bacterial motility and initial attachment to surfaces, key steps in biofilm development. nih.gov

In addition to inhibiting biofilm formation, propionate has been shown to modulate the expression of virulence factors in some pathogenic bacteria. Virulence factors are molecules produced by pathogens that contribute to their ability to cause disease. For instance, propionate has been observed to drive the expression of the ompA virulence gene in adherent-invasive Escherichia coli (AIEC), which is critical for the bacterium's adherence to and invasion of host macrophages. researchgate.net Conversely, in Salmonella, propionate has been found to repress the expression of genes within the Salmonella Pathogenicity Island 1 (SPI1), which are essential for cell invasion, through the post-translational inactivation of the HilD activator. nih.gov This differential effect on virulence factor expression highlights the complex and species-specific interactions of propionate with microbial pathogens.

The antimicrobial activity of propionate also involves the modulation of gene expression in microorganisms. Studies have shown that exposure to propionate can lead to significant changes in the transcriptional profiles of bacteria and yeasts. In Saccharomyces cerevisiae, weak organic acids like propionic acid trigger specific gene expression responses, with the upregulation of genes involved in stress response and drug resistance. researchgate.net

In bacteria, calcium propionate supplementation has been shown to alter the composition of microbial communities and the relative abundance of different bacterial phyla. For example, in calves, dietary calcium propionate decreased the relative abundance of the phylum Bacteroidetes while tending to increase that of Proteobacteria. nih.gov Furthermore, propionate has been found to induce the expression of genes related to its own metabolism in E. coli. researchgate.net In the context of molds, calcium propionate can inhibit the production of mycotoxins, such as aflatoxins, which are potent toxins produced by species of Aspergillus. researchgate.netnih.govnih.gov This inhibition is likely due to the downregulation of genes involved in the aflatoxin biosynthetic pathway.

Efficacy against Specific Microbial Classes

Calcium propionate exhibits a broad spectrum of antimicrobial activity, although its effectiveness varies among different classes of microorganisms. It is particularly effective against molds and certain bacteria, while generally having a lesser impact on yeasts. fenlianbiotech.comnih.gov

The primary application of calcium propionate is as a mold inhibitor in baked goods, animal feed, and other food products. healthline.commdpi.com It is effective against common spoilage molds such as Aspergillus, Penicillium, and Rhizopus species. mdpi.comresearchgate.net By preventing mold growth, calcium propionate extends the shelf life of these products and prevents the formation of mycotoxins. researchgate.netnih.gov

In addition to its fungistatic properties, calcium propionate is also effective against certain bacteria. It can inhibit the growth of rope-forming bacteria, such as Bacillus mesentericus, which can cause spoilage in bread. bakerpedia.com However, its efficacy against other bacteria can be variable. For example, while it can inhibit the growth of some pathogenic bacteria like Salmonella and E. coli, other bacteria, such as lactic acid bacteria, may be more tolerant. fenlianbiotech.comnih.gov

Calcium propionate is generally considered to have little to no inhibitory effect on yeast, which makes it a suitable preservative for yeast-leavened baked goods. nih.gov However, some studies have shown that at higher concentrations, it can cause a reduction in yeast activity. nih.govresearchgate.net

Efficacy of Calcium Propionate Against Specific Microorganisms

| Microorganism | Class | Inhibitory Effect | Reference |

|---|---|---|---|

| Aspergillus niger | Mold | Effective | researchgate.net |

| Penicillium notatum | Mold | Effective | researchgate.net |

| Penicillium expansum | Mold | Effective | researchgate.net |

| Bacillus mesentericus (Rope-forming bacteria) | Bacteria | Effective | bakerpedia.com |

| Salmonella Typhimurium | Bacteria | Effective (inhibits biofilm formation) | mdpi.com |

| Escherichia coli | Bacteria | Moderately Effective | nih.gov |

| Saccharomyces cerevisiae (Baker's Yeast) | Yeast | Minimal to moderate inhibition at high concentrations | nih.govresearchgate.net |

| Lactobacillus | Bacteria | Less Effective | fenlianbiotech.com |

Antimicrobial Mechanisms and Efficacy of Calcium Propionate, Hydrate Against Microbial Systems

Antimicrobial Mechanisms and Efficacy against Microbial Systems

Calcium propionate demonstrates significant antifungal activity against a wide range of molds that are common causes of spoilage in food and feed. nih.govacademicjournals.orghealthline.com Its inhibitory action is often dose-dependent and is significantly enhanced in more acidic conditions, as a lower pH favors the formation of the more potent undissociated propionic acid. ijcmas.comnih.gov

In the case of Botrytis cinerea, the causative agent of gray mold, calcium propionate has been shown to suppress hyphal growth and, crucially, inhibit the development of infection cushions, which are specialized structures necessary for the fungus to invade host tissues. This indicates that calcium propionate can reduce the virulence of the pathogen. Research on Rhizopus stolonifer, the common black bread mold, has also confirmed that higher concentrations of calcium propionate and lower pH levels result in greater inhibition of its growth. ijcmas.com

Table 1: Antifungal Efficacy of Calcium Propionate against Various Molds

| Mold Species | Observed Effects | Influencing Factors |

|---|---|---|

| Aspergillus spp. | Inhibition of mycelial growth and spore germination. nih.gov | Efficacy increases with higher concentration and lower pH. nih.gov |

| Penicillium spp. | Inhibition of mycelial growth. healthline.comnih.gov | More effective at lower pH values. |

| Rhizopus spp. | Inhibition of mycelial growth. ijcmas.comnih.gov | Higher inhibition at lower pH and higher concentrations. ijcmas.com |

| Mucor spp. | Inhibition of mycelial growth. nih.gov | Efficacy is concentration-dependent. |

| Botrytis cinerea | Inhibition of mycelial growth, disruption of hyphal tips, reduced cell viability, and inhibition of infection cushion development. | Efficacy is enhanced by acidic conditions. |

Calcium propionate also exerts antibacterial effects against various Gram-positive and Gram-negative bacteria. nih.govacademicjournals.org The underlying mechanism is similar to its antifungal action, relying on the undissociated propionic acid to acidify the bacterial cytoplasm and disrupt cellular functions.

Research has demonstrated the inhibitory effects of propionate on Methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that propionate can inhibit the growth of MRSA in a dose-dependent manner, with higher concentrations exerting bactericidal effects. This action is primarily associated with intracellular acidification.

The compound is also effective against Gram-negative bacteria. It has been shown to inhibit the growth of Escherichia coli and Salmonella. For Salmonella, propionate has been found to reduce motility and biofilm formation at sub-inhibitory concentrations, which may be due to the disruption of flagella and fimbriae synthesis caused by the acidified cytoplasm.

Furthermore, propionate has been identified as a potent control agent against Xanthomonas citri subsp. citri, the bacterium responsible for citrus canker. It effectively inhibits the growth of this pathogen by causing pleiotropic effects, including the disruption of membrane potential, motility, and the type III secretion system, which is crucial for its pathogenicity. These effects are attributed to the acidification of the cytosol, which can induce a state of dormancy in the bacteria.

Table 2: Antibacterial Spectrum of Calcium Propionate

| Bacterial Strain | Type | Key Findings |

|---|---|---|

| MRSA | Gram-Positive | Growth is inhibited in a dose-dependent manner, with higher concentrations being bactericidal. |

| E. coli | Gram-Negative | Susceptible to the inhibitory effects of calcium propionate. |

| Salmonella | Gram-Negative | Growth is inhibited; motility and biofilm formation are reduced. |

| Xanthomonas citri | Gram-Negative | Growth is inhibited through disruption of membrane potential, motility, and secretion systems. |

A notable characteristic of calcium propionate is its differential effect on yeasts compared to molds and bacteria. Generally, it has little to no inhibitory effect on the activity of yeast, particularly Saccharomyces cerevisiae, which is essential for leavening in baked goods. nih.govacademicjournals.org This selectivity is a key reason for its widespread use as a preservative in bread and other fermented products, as it can prevent mold growth without significantly interfering with the fermentation process. nih.govacademicjournals.org

While calcium propionate is largely considered harmless to yeast, some studies suggest that at certain concentrations, it may cause a slight reduction in baker's yeast activity. However, this effect is generally minimal compared to its potent inhibition of molds and spoilage bacteria. This property allows it to be one of the most useful antimicrobial preservatives in the fermented foods industry. nih.gov

In addition to inhibiting fungal growth, calcium propionate can also mitigate the production of mycotoxins, which are toxic secondary metabolites produced by certain molds. This is a critical function, as mycotoxins in food and feed can pose serious health risks to humans and animals. nih.gov

Specifically, calcium propionate has been shown to be an effective tool for suppressing the production of aflatoxins by Aspergillus flavus and Aspergillus parasiticus. nih.gov Aflatoxins are a group of highly carcinogenic mycotoxins. Studies have demonstrated that in addition to slowing the germination and growth rate of these molds, calcium propionate also leads to a minimal production of aflatoxins (B1, B2, G1, and G2). The combination of calcium propionate and lower water activity can be a particularly effective strategy for controlling both fungal growth and aflatoxin contamination in various substrates.

Calcium propionate is utilized as an additive in the production of silage to improve its fermentation quality and aerobic stability. nih.govresearchgate.net Silage is a fermented, high-moisture fodder that can be susceptible to spoilage by undesirable microorganisms, particularly molds and clostridia.

The application of calcium propionate during the ensiling process helps to suppress the growth of these detrimental microbes. researchgate.net It has been shown to decrease the populations of molds, enterobacteria, and clostridia in alfalfa silage. researchgate.net The inhibition of clostridial fermentation is particularly important as these bacteria can lead to the production of butyric acid, which lowers the nutritional value and palatability of the silage. researchgate.net By restricting these undesirable bacteria, calcium propionate helps to reduce the loss of dry matter and water-soluble carbohydrates. researchgate.net

Importantly, calcium propionate does not negatively affect the population of lactic acid bacteria, which are crucial for the desired fermentation process that preserves the silage. researchgate.net While it does not inhibit yeast counts during the anaerobic fermentation phase, its antifungal properties become critical when the silage is exposed to air during feed-out. researchgate.net By inhibiting the growth of aerobic spoilage organisms like molds, it improves the aerobic stability of the silage, preventing it from heating and deteriorating. nih.gov

Biochemical Pathways and Metabolic Interventions of Propionate in Biological Systems

Propionate (B1217596) as a Gluconeogenic Precursor and Energy Metabolism Regulator

Propionate is a crucial precursor for gluconeogenesis, the metabolic process that results in the generation of glucose from non-carbohydrate carbon substrates. In ruminants, where dietary carbohydrates are largely fermented in the rumen to volatile fatty acids (VFAs), gluconeogenesis is a continual and vital process to meet the animal's glucose demands. nih.gov Propionate is the only major volatile fatty acid that significantly contributes to this pathway. nih.gov It is estimated that propionate provides between 50% to 74% of the carbon required for glucose synthesis in the liver of dairy cows. animbiosci.orgresearchgate.netoup.comnih.gov The liver is the primary site of gluconeogenesis from propionate, with over 90% of the propionate taken up by the liver being utilized for de novo glucose synthesis. purdue.edu

The direct administration of propionate into the rumen has been shown to enhance hepatic gluconeogenesis and increase blood glucose concentrations. researchgate.net This highlights its role not just as a substrate but as a regulator of energy metabolism. nih.gov By serving as a significant source for glucose production, propionate plays a pivotal role in maintaining energy homeostasis, which is particularly critical during periods of high energy demand, such as lactation in dairy cows. mdpi.com The efficient conversion of propionate to glucose is a key determinant of the metabolic health and productivity of these animals. mdpi.com

Regulation of Key Metabolic Enzymes (e.g., PCK1, PCK2, Pyruvate (B1213749) Carboxylase)

Propionate exerts a regulatory influence on the key enzymes involved in the gluconeogenic pathway. Studies in bovine hepatocytes have demonstrated that propionate supplementation can increase the activity, gene expression, and protein abundance of several critical enzymes. animbiosci.org The key enzymes in this pathway include pyruvate carboxylase (PC), mitochondrial phosphoenolpyruvate (B93156) carboxykinase (PCK2), and cytosolic phosphoenolpyruvate carboxykinase (PCK1). animbiosci.org

Pyruvate carboxylase is essential for converting pyruvate to oxaloacetate, a critical step for gluconeogenic intermediates. animbiosci.org Propionate has been shown to increase the activity, gene expression, and protein abundance of PC. animbiosci.org Phosphoenolpyruvate carboxykinase, existing in both mitochondrial (PCK2) and cytosolic (PCK1) isoforms, catalyzes the conversion of oxaloacetate to phosphoenolpyruvate. animbiosci.org Research indicates that propionate supplementation increases the mRNA expression levels of both PCK1 and PCK2 in bovine hepatocytes. animbiosci.org Specifically, a concentration of 3.75 mM propionate was found to significantly increase the gene expressions and protein abundances of PC, PCK1, and PCK2. animbiosci.org The lack of change in PCK2 expression in some studies suggests it may be less influenced by metabolic or hormonal changes compared to PCK1. researchgate.net

The table below summarizes the effect of different propionate concentrations on the activity of key gluconeogenic enzymes in bovine hepatocytes.

| Propionate Concentration (mM) | PC Activity (U/mgprot) | PCK1 Activity (U/mgprot) | PCK2 Activity (U/mgprot) |

| 0 | 1.25 | 0.85 | 0.95 |

| 1.25 | 1.50 | 1.05 | 1.10 |

| 2.50 | 1.80 | 1.30 | 1.35 |

| 3.75 | 2.10 | 1.55 | 1.60 |

| 5.00 | 1.75 | 1.25 | 1.30 |

Data is illustrative and based on trends reported in scientific literature.

Hepatic Lipid Oxidation and Ketone Body Production Modulation

The influence of propionate on hepatic lipid oxidation and the production of ketone bodies is complex and can be inhibitory. An accumulation of propionate or its metabolic product, propionyl-CoA, can disrupt normal cellular metabolism. portlandpress.com In isolated hepatocytes, propionate has been shown to inhibit ketogenesis from various fatty acids. portlandpress.com For instance, 10 mM propionate inhibited ketogenesis from butyrate, hexanoate, and octanoate (B1194180) by 81%, 53%, and 18%, respectively. portlandpress.com This inhibitory effect is linked to the accumulation of propionyl-CoA, which can lead to a decrease in the availability of free Coenzyme A (CoA) and acetyl-CoA. portlandpress.com

Conversely, some studies have reported that propionate can stimulate ketogenesis under certain conditions. nih.gov This stimulation may occur as a consequence of a decrease in the rate of the tricarboxylic acid (TCA) cycle caused by propionate and its derivatives, leading to a diversion of acetyl-CoA towards ketone body formation. nih.gov The antiketogenic effect of propionate in bovine liver has been suggested to occur, at least in part, through the inhibition of the formation of acetoacetate (B1235776) from acetoacetyl-CoA. cdnsciencepub.comcdnsciencepub.com Specifically, propionyl-CoA has been shown to decrease the activity of 3-hydroxy-3-methylglutaryl-CoA synthase, a key enzyme in ketogenesis. cdnsciencepub.com

Propionyl-CoA Metabolism and Associated Pathways (e.g., 2-Methylcitric Acid Cycle)

Propionyl-CoA, the activated form of propionate, is a central intermediate in cellular metabolism. wikipedia.org It is primarily metabolized through two main pathways: carboxylation to methylmalonyl-CoA, which then enters the TCA cycle via succinyl-CoA, and the 2-methylcitric acid cycle. wikipedia.org The 2-methylcitric acid cycle is a key pathway for the metabolism and detoxification of propionyl-CoA in many microorganisms and is also present in fungi. wikipedia.orgnih.gov

This cycle begins with the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate, a reaction catalyzed by 2-methylcitrate synthase. wikipedia.org Through a series of enzymatic reactions involving 2-methylcitrate dehydratase and 2-methylisocitrate lyase, 2-methylcitrate is ultimately converted to pyruvate and succinate. researchgate.net An impairment of the methylcitrate cycle can lead to the accumulation of toxic intermediates like propionyl-CoA and 2-methylcitrate, which can inhibit enzymes of the TCA cycle. nih.govresearchgate.net This pathway is crucial for organisms that rely on the catabolism of odd-chain fatty acids, which yield both acetyl-CoA and propionyl-CoA. nih.gov

Impact on Volatile Fatty Acid Production and Rumen Fermentation Dynamics

The impact on rumen pH is not always consistent. While an increase in total VFA concentration is often associated with a lower rumen pH, some studies have found that calcium propionate supplementation does not significantly affect rumen pH. frontiersin.orgfrontiersin.orgnih.gov This may be due to the weakly alkaline properties of a calcium propionate aqueous solution. frontiersin.orgfrontiersin.org The addition of calcium propionate has also been shown to improve the in situ ruminal degradation of organic matter and crude protein in beef cattle. frontiersin.org

The following table presents data from a study on the effects of increasing calcium propionate supplementation on rumen fermentation parameters in steers.

| Parameter | Control | Low CaP | Medium CaP | High CaP |

| Rumen pH | 6.7 | 6.6 | 6.5 | 6.5 |

| Total VFA (mM) | 64.4 | 65.2 | 67.1 | 66.8 |

| Acetate (B1210297):Propionate Ratio | 3.5 | 3.1 | 2.6 | 2.7 |

Data adapted from a study by Liu et al. (2009) evaluating different levels of calcium propionate (CaP) supplementation. cabidigitallibrary.org

Interactions with Animal Physiological Systems

Modulation of Rumen Microbial Communities and Diversity

The influence of calcium propionate (B1217596) on the composition and diversity of rumen microbial communities has been a subject of considerable research, yielding varied results depending on the study conditions. In early lactation dairy cows, supplementation with calcium propionate has been shown to quadratically improve the alpha diversity indices, specifically the Chao1 estimator and the number of observed species, suggesting that certain levels of supplementation may enhance bacterial richness. frontiersin.orgnih.gov However, the same research indicated that calcium propionate had minimal impact on the relative abundance of the major bacterial phyla and genera. frontiersin.orgnih.gov

Table 1: Effect of Calcium Propionate on Rumen Microbial Phyla in Finishing Bulls

| Phylum | Control Group (%) | Calcium Propionate Group (%) | p-value |

|---|---|---|---|

| Firmicutes | 60.68 | Not Specified | >0.05 |

| Bacteroidetes | 23.67 | Not Specified | >0.05 |

| Tenericutes | 4.95 | Not Specified | 0.0078 |

| TM7 | 3.39 | Not Specified | >0.05 |

Data derived from a study on finishing bulls, showing the relative abundance of dominant bacterial phyla. koreascience.kr

Effects on Rumen Epithelium Development

Propionate, a primary volatile fatty acid (VFA) produced during rumen fermentation and the active component of calcium propionate, is a key chemical stimulus for the development of the rumen epithelium. mdpi.com Supplementation with calcium propionate has been demonstrated to promote the growth of rumen papillae, the small, finger-like projections lining the rumen wall that are crucial for absorbing nutrients.

In a study involving Jersey calves over a 160-day period, supplementation with 5% calcium propionate resulted in a greater rumen papillae length compared to control groups. researchgate.netnih.gov This structural development is critical for enhancing the absorptive surface area of the rumen. The mechanism behind this growth involves propionate acting as a signaling molecule that stimulates the messenger RNA (mRNA) expression of G protein-coupled receptors GPR41 and GPR43. researchgate.netnih.gov The activation of these receptors is linked to cellular proliferation and development of the rumen tissue. researchgate.net

Table 2: Effect of Calcium Propionate on Rumen Papillae Length in Calves (160-day feeding period)

| Treatment Group | Rumen Papillae Length (mm) |

|---|---|

| Control (No CaP) | Specific value not provided, served as baseline |

| 5% Calcium Propionate | Significantly greater than control |

| 10% Calcium Propionate | No significant difference from control |

Data from a study on Jersey calves indicating that a 5% supplementation level was effective in increasing papillae length. nih.gov

Influence on Host Immune Responses (e.g., Macrophage Antimicrobial Defenses)

Propionate exhibits immunomodulatory effects, notably by influencing the antimicrobial functions of macrophages. Research has shown that treating macrophages with propionate prior to and during infection can significantly decrease the intracellular growth of pathogens such as Listeria monocytogenes. udayton.eduudayton.edu This suggests that propionate strengthens the intrinsic antimicrobial mechanisms within these key immune cells, enabling them to more effectively restrict pathogen replication. udayton.eduudayton.edu

In addition to enhancing direct antimicrobial activity, propionate can also dampen the inflammatory response of innate immune cells. nih.gov It has been shown to dose-dependently inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor (TNF), by macrophages in response to microbial triggers. nih.gov This dual action—boosting microbial killing while controlling excessive inflammation—highlights its role in maintaining immune homeostasis. The effects of propionate on immune cells are complex and can vary depending on the cell type, the microbial stimulus, and the specific cytokine being measured. nih.gov

Redox Homeostasis and Oxidative Stress Responses

The interaction between propionate and the body's redox homeostasis systems is multifaceted and appears to be context-dependent. Under certain conditions, high concentrations of propionate may contribute to oxidative stress. A study in zebrafish demonstrated that dietary propionate, particularly in the context of a high-fat diet, can induce intestinal oxidative stress. researchgate.netnih.gov This was linked to a compromised activity of the mitochondrial antioxidant enzyme, Superoxide (B77818) Dismutase 2 (Sod2). researchgate.netnih.gov The mechanism involves the post-translational modification of the enzyme through propionylation, which suppresses its ability to neutralize superoxide radicals, leading to oxidative damage. researchgate.netnih.gov

Conversely, there is evidence that propionate can exert protective effects against oxidative stress in other biological systems. For instance, propionate has been shown to protect the blood-brain barrier from oxidative stress induced by lipopolysaccharides. researchgate.net This suggests that its role in redox balance is not uniform and may depend on the specific tissue, metabolic state, and concentration of the compound. While commercial animal production is often associated with various stressors that lead to the overproduction of reactive oxygen species (ROS) and disturbances in redox balance, the direct and comprehensive role of calcium propionate in mitigating these effects requires further investigation. nih.gov

Advanced Analytical Techniques for the Quantification and Characterization of Calcium Propionate, Hydrate

Chromatographic Methodologies

Chromatography stands as a cornerstone for the separation and quantification of calcium propionate (B1217596). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized, each offering distinct advantages for propionate determination.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful technique for the quantitative analysis of calcium propionate in various samples, including bread and other bakery products. nih.govresearchgate.net A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A typical HPLC method for calcium propionate analysis employs a C18 column. nih.govresearchgate.net The mobile phase often consists of a mixture of an acidic aqueous solution, such as 0.05% phosphoric acid, and an organic solvent like methanol. nih.govresearchgate.net This composition ensures that the propionate is in its non-ionized form, allowing for optimal interaction with the stationary phase. Detection is commonly performed using a UV detector at a wavelength of around 210 nm. nih.govresearchgate.net The retention time of the propionate peak is used for identification, while the peak area is proportional to its concentration.

The effectiveness of this method has been demonstrated in numerous studies. For instance, research on bread samples has successfully employed HPLC to quantify calcium propionate levels, with results showing good agreement with other analytical methods. nih.govelsevierpure.com The specificity of the HPLC method can be confirmed by comparing the chromatograms of a sample, a standard-spiked sample, and a standard solution of calcium propionate. researchgate.netresearchgate.net

Table 1: Typical HPLC Parameters for Calcium Propionate Analysis

| Parameter | Value |

| Column | Symmetry C18 (4.6 mm × 150 mm, 5 µm) nih.govresearchgate.net |

| Mobile Phase | 0.05% Phosphoric Acid and Methanol (90:10 v/v) nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min nih.govresearchgate.net |

| Detection | UV at 210 nm nih.govresearchgate.net |

| Injection Volume | 20 µL researchgate.net |

| Run Time | 9 minutes researchgate.net |

Gas Chromatography (GC) for Propionate Determination

Gas chromatography is another robust technique for determining propionic acid and its salts. chrom-china.comcreative-proteomics.com In GC, the sample is vaporized and separated based on the components' volatility and interaction with the stationary phase of the column. creative-proteomics.com A flame ionization detector (FID) is frequently used for detection due to its high sensitivity to organic compounds. chrom-china.comcreative-proteomics.com

For the analysis of propionate salts like calcium propionate, a conversion to the more volatile propionic acid is necessary. This is typically achieved by acidifying the sample. upm.edu.mynih.gov For instance, adding glacial acetic acid or phosphoric acid converts propionate salts to propionic acid, which can then be extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). upm.edu.mynih.gov

GC methods have been successfully applied to determine propionate in various food products, including bakery items and silage. creative-proteomics.comupm.edu.mycabidigitallibrary.org The method's accuracy and sensitivity make it suitable for verifying compliance with food safety regulations. creative-proteomics.com For complex matrices like animal feed, headspace solid-phase microextraction (HS-SPME) coupled with GC can be employed to selectively extract and analyze propionic acid. nih.gov

Table 2: GC Parameters and Performance for Propionic Acid Determination

| Parameter | Value |

| Column | HP-INNOWAX chrom-china.com or Free Fatty Acid Phase (FFAP) nih.gov |

| Detector | Flame Ionization Detector (FID) chrom-china.comcreative-proteomics.com |

| Linearity Range | 2-1000 mg/L (correlation coefficient 0.9998) chrom-china.com |

| Limit of Detection | 0.003 g/kg chrom-china.comresearchgate.net |

| Limit of Quantification | 0.01 g/kg chrom-china.comresearchgate.net |

| Recoveries | 87.5%-102.1% chrom-china.com |

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the determination of calcium propionate. nih.gov These methods are often based on the formation of a colored complex that can be measured using a spectrophotometer.

One common colorimetric assay involves the reaction of the propionate anion with ferric ammonium (B1175870) sulfate (B86663) to form a red-brown complex. nih.govelsevierpure.comiwemi.com The intensity of the color, which is proportional to the propionate concentration, can be measured at a specific wavelength, such as 600 nm. iwemi.com This method has been successfully used for the semi-quantitative screening of calcium propionate in bread and biscuits. nih.govelsevierpure.comiwemi.com Studies have shown that the results from this colorimetric method are in good agreement with those obtained by HPLC. nih.govelsevierpure.com

Another approach for determining the calcium component of the salt is through a colorimetric assay where calcium ions form a chromogenic complex with o-cresolphthalein. sigmaaldrich.com The absorbance of this complex is measured at 575 nm and is directly proportional to the calcium concentration. sigmaaldrich.com

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is crucial for accurate analysis, especially in complex matrices like food and animal feed. mdpi.com The goal is to extract the analyte of interest, in this case, propionate, and remove interfering substances.

For solid samples like bread or biscuits, a common initial step is to weigh a portion of the sample and soak it in deionized water to dissolve the calcium propionate. nih.gov The mixture is then filtered to obtain an aqueous extract. nih.gov For HPLC analysis, this extract may be further diluted with the mobile phase. nih.gov

In GC analysis, where propionic acid is the target analyte, an acidification step is required. upm.edu.mynih.gov The sample extract is acidified to a pH below 2 with an acid like hydrochloric or phosphoric acid to convert the propionate salt to propionic acid. chrom-china.comresearchgate.net This is followed by liquid-liquid extraction with an organic solvent such as ethyl acetate or dichloromethane to isolate the propionic acid. chrom-china.comupm.edu.my For oily samples, a degreasing step with a non-polar solvent like n-hexane may be necessary before extraction. chrom-china.com

For animal feed, which can be a particularly complex matrix, methods like headspace solid-phase microextraction (HS-SPME) offer a cleaner extraction. nih.gov In this technique, the feed is suspended in acidified water, and a coated fiber is exposed to the headspace above the liquid to adsorb the volatile propionic acid. nih.gov

Advanced Hyphenated Techniques (e.g., TG-EGA)

Thermogravimetric analysis coupled with evolved gas analysis (TG-EGA) is a powerful hyphenated technique that provides information about the thermal stability of a substance and the identity of the gases evolved during its decomposition. eag.comnetzsch.com In this technique, a sample is heated in a controlled atmosphere, and its mass change is continuously monitored by a thermobalance (TG). eag.com Simultaneously, the gases released from the sample are transferred to a gas analyzer, such as a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer, for identification. eag.comnetzsch.com

For calcium propionate, hydrate (B1144303), TG-EGA can be used to study its dehydration and decomposition processes. As the sample is heated, the loss of water molecules from the hydrate structure will be observed as a weight loss in the TG curve. Further heating will lead to the decomposition of the propionate moiety, and the evolved gases, such as carbon dioxide and hydrocarbons, can be identified by the coupled MS or FTIR. eag.com This technique is particularly useful for characterizing the thermal behavior of hydrated salts and understanding their decomposition pathways. d-nb.inforesearchgate.net The coupling of thermal analysis with EGA provides a more complete picture of the thermal events than either technique alone. researchgate.net

Environmental Dynamics and Degradation Research of Calcium Propionate, Hydrate

Microbial Degradation in Environmental Compartments (e.g., Soil)

The environmental degradation of calcium propionate (B1217596) is largely dictated by the breakdown of propionic acid. In aqueous solutions, calcium propionate dissociates into calcium and propionate ions. researchgate.net Propionic acid is a naturally occurring substance and serves as a carbon source for numerous microbes. epa.gov

According to the U.S. Environmental Protection Agency (EPA), propionic acid is readily metabolized by microbes in the environment into carbon dioxide and water. epa.gov As a result, the EPA has determined that significant environmental risks associated with its registered uses are unlikely and has waived all environmental fate data requirements. epa.govepa.govregulations.gov Biodegradation is considered the most significant mechanism for the removal of propionic acid from both soil and water. usda.gov

When released into water, propionic acid is not expected to adsorb significantly to suspended solids or sediment. usda.gov Its use profile, primarily for indoor or limited outdoor applications, further minimizes its environmental concentration. epa.govregulations.gov While some sources suggest that calcium propionate as a salt is stable and not easily degraded by microbial decomposition in the environment, the propionic acid component is readily biodegradable once dissociated. usda.govgnfchem.com

Thermal Decomposition in Diverse Atmospheres

The thermal behavior of calcium propionate is crucial, as materials containing it may be subjected to heating. researchgate.net Research using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) has shown that its decomposition pathway is highly dependent on the surrounding atmosphere. researchgate.netscispace.comresearchgate.net

In an inert atmosphere, such as nitrogen or helium, the decomposition of anhydrous calcium propionate is an endothermic process that begins at around 385-390°C, which coincides with its melting point. researchgate.netscispace.comresearchgate.net The primary volatile product formed in an inert atmosphere is 3-pentanone. researchgate.net The decomposition proceeds in stages, initially forming calcium carbonate (CaCO₃) and ultimately calcium oxide (CaO) at higher temperatures (above 843 K or ~570°C). researchgate.netstackexchange.com

In an oxidative atmosphere, such as air, the decomposition process is exothermic and begins at a lower temperature compared to inert conditions. researchgate.netresearchgate.net The presence of oxygen or water facilitates hydrolysis and oxidation reactions, yielding products like propionic acid and acetaldehyde. scispace.com One study identified the main decomposition stage in air occurring with a peak at 392°C. researchgate.net

Studies under a carbon dioxide-enriched atmosphere (O₂/CO₂) found that this environment reduces the peak mass loss rate and postpones the final decomposition segment compared to an O₂/N₂ atmosphere. scientific.net Increasing the oxygen concentration from 10% to 20% shifts the entire process to a lower temperature zone, while further increases have a less remarkable effect. scientific.net

The table below summarizes the key findings from thermal decomposition studies.

| Atmosphere | Onset Temperature | Process Type | Primary Solid Products | Key Volatile Products | Reference |

| Inert (Nitrogen/Helium) | ~385-390 °C | Endothermic | CaCO₃, CaO | 3-Pentanone, CO, C₄H₁₀ | researchgate.netscispace.comresearchgate.net |

| Oxidative (Air) | Lower than inert | Exothermic | CaCO₃, CaO | Acetaldehyde, Propionic Acid | researchgate.netscispace.com |

| O₂/CO₂ | Varies with O₂% | Exothermic | CaCO₃, CaO | Not specified | scientific.net |

This table is a synthesis of data from multiple sources. Temperatures and products can vary based on specific experimental conditions like heating rate and sample morphology (powder vs. film). scispace.com

Metabolic Fate and Elimination Pathways in Biological Systems

In biological systems, calcium propionate is readily broken down, and its components are metabolized. usda.gov The body does not store calcium propionate; it is absorbed, metabolized, and eliminated. Propionic acid is rapidly absorbed from the gastrointestinal tract and is a normal intermediary metabolite in the human body. usda.gov

The metabolism of propionate begins with its conversion to its coenzyme A (CoA) derivative, propionyl-CoA. wikipedia.org This is a common first step for carboxylic acids. wikipedia.org Because propionyl-CoA has three carbons, it cannot directly enter the beta-oxidation cycle or the citric acid (TCA) cycle. wikipedia.org Instead, it enters the TCA cycle through a specific three-step pathway: wikipedia.orgresearchgate.net

Carboxylation: Propionyl-CoA is carboxylated by the enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA. wikipedia.org

Isomerization: D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA by the enzyme methylmalonyl-CoA epimerase. wikipedia.org

Rearrangement: Finally, a vitamin B₁₂-dependent enzyme, methylmalonyl-CoA mutase, rearranges L-methylmalonyl-CoA to form succinyl-CoA. wikipedia.orgresearchgate.net

Succinyl-CoA is an intermediate of the Krebs (TCA) cycle and can be readily utilized for energy production or gluconeogenesis. wikipedia.orgresearchgate.netnih.gov Propionate arises from various metabolic processes, including the breakdown of certain amino acids (isoleucine, valine, threonine, methionine) and the oxidation of odd-chain fatty acids and cholesterol. usda.govnih.gov

The liver is the primary organ responsible for clearing propionate from the blood. nih.gov In vitro studies have shown that liver preparations can completely oxidize propionic acid to CO₂ and water. usda.gov Even after consuming large amounts, significant quantities of propionic acid are not excreted in the urine, indicating its efficient utilization by the body. usda.gov

The table below outlines the primary metabolic pathway for propionate utilization.

| Step | Substrate | Enzyme | Product | Metabolic Fate | Reference |

| 1 | Propionate | Acyl-CoA Synthetase | Propionyl-CoA | Enters metabolic pathway | wikipedia.org |

| 2 | Propionyl-CoA | Propionyl-CoA Carboxylase | D-Methylmalonyl-CoA | Intermediate | wikipedia.org |

| 3 | D-Methylmalonyl-CoA | Methylmalonyl-CoA Epimerase | L-Methylmalonyl-CoA | Intermediate | wikipedia.org |

| 4 | L-Methylmalonyl-CoA | Methylmalonyl-CoA Mutase (Vitamin B₁₂ dependent) | Succinyl-CoA | Enters Krebs (TCA) Cycle | wikipedia.orgresearchgate.net |

Theoretical and Computational Modeling in Calcium Propionate, Hydrate Research

Predictive Modeling of Microbial Growth Inhibition and Spore Germination

Predictive microbiology utilizes mathematical models to describe the behavior of microorganisms under various environmental conditions. For calcium propionate (B1217596), these models are crucial for forecasting its efficacy in inhibiting microbial growth and preventing spore germination.